alpha-Methylene-1,3-benzodioxole-5-propionaldehyde
CAS No.: 54546-95-1
Cat. No.: VC17006915
Molecular Formula: C11H10O3
Molecular Weight: 190.19 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 54546-95-1 |
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Molecular Formula | C11H10O3 |
Molecular Weight | 190.19 g/mol |
IUPAC Name | 2-(1,3-benzodioxol-5-ylmethyl)prop-2-enal |
Standard InChI | InChI=1S/C11H10O3/c1-8(6-12)4-9-2-3-10-11(5-9)14-7-13-10/h2-3,5-6H,1,4,7H2 |
Standard InChI Key | GQPLAQHDCOTNIP-UHFFFAOYSA-N |
Canonical SMILES | C=C(CC1=CC2=C(C=C1)OCO2)C=O |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
Alpha-methylene-1,3-benzodioxole-5-propionaldehyde (IUPAC name: 3-(1,3-benzodioxol-5-yl)-2-methylpropanal) features a 1,3-benzodioxole ring system linked to a methyl-substituted propanal chain. The benzodioxole moiety consists of a benzene ring fused with a dioxole group, conferring electron-rich aromatic properties. The propionaldehyde side chain introduces a reactive aldehyde group, enabling participation in nucleophilic additions and condensations.
Key Molecular Properties:
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₁H₁₂O₃ | NIST WebBook |
Molecular Weight | 192.21 g/mol | NIST WebBook |
Canonical SMILES | CC(C=O)CC1=CC2=C(C=C1)OCO2 | PubChem |
Boiling Point | Not reported | - |
Melting Point | Not reported | - |
The compound’s aldehyde group renders it highly reactive, particularly in Schiff base formation and aldol reactions, which are pivotal in synthetic organic chemistry .
Synthesis and Industrial Production
Synthetic Routes
The synthesis of alpha-methylene-1,3-benzodioxole-5-propionaldehyde is inferred from methods used for analogous compounds. A plausible pathway involves:
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Friedel-Crafts Acylation: Introducing the propanal chain to the benzodioxole ring via acylation, followed by methylation.
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Oxidation of Alcohol Precursors: Oxidation of 3-(1,3-benzodioxol-5-yl)-2-methylpropanol using pyridinium chlorochromate (PCC) or similar agents.
A related synthesis is described for its oxime derivative, where hydroxylamine reacts with the aldehyde to form (1E)-3-(1,3-benzodioxol-5-yl)-2-methylpropanal oxime under basic conditions. Industrial-scale production remains undocumented, but continuous flow reactors and catalytic optimization could enhance yield and purity.
Applications in Research and Industry
Fragrance Chemistry
Benzodioxole derivatives are widely used in perfumery due to their stability and aromatic profiles. While direct evidence for this compound is scarce, structurally similar molecules like 1,3-benzodioxole-5-propanol, α-methyl-, 5-acetate (CAS 68844-96-2) are employed as fragrance ingredients . The aldehyde group in alpha-methylene-1,3-benzodioxole-5-propionaldehyde may contribute to green or citrus notes, though empirical studies are needed.
Pharmaceutical Intermediates
The benzodioxole core is prevalent in psychoactive compounds, such as 3,4-methylenedioxyamphetamine (MDA). Alpha-methylene-1,3-benzodioxole-5-propionaldehyde could serve as a precursor in synthesizing such molecules, analogous to how MMDPPA (a propanamide derivative) is used in MDA production. Its aldehyde group offers a handle for further functionalization, enabling the creation of amine derivatives via reductive amination.
Comparison with Structural Analogs
Alpha-Methyl-1,3-Benzodioxole-5-Propanamide (MMDPPA)
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Structure: Replaces the aldehyde group with an amide.
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Application: Precursor to MDA; studied for neurotransmitter modulation.
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Reactivity: Less reactive than the aldehyde, favoring stability in biological systems.
Alpha-Methyl-1,3-Benzodioxole-5-Propanal Oxime
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Structure: Oxime derivative of the aldehyde.
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Synthesis: Formed via hydroxylamine reaction, enhancing stability for analytical use.
Future Research Directions
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Pharmacological Profiling: Screen for activity against neurological targets (e.g., monoamine transporters) given the benzodioxole scaffold’s prevalence in CNS-active drugs.
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Green Chemistry Applications: Explore catalytic systems for sustainable aldehyde functionalization.
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Environmental Impact Studies: Assess biodegradation pathways using high-resolution mass spectrometry to identify metabolites .
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